molecular formula C13H14N2O3 B5823676 (4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5823676
M. Wt: 246.26 g/mol
InChI Key: JPSSSQNNRVVVLC-FLIBITNWSA-N
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Description

(4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and an oxazol-5(4H)-one ring

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSSSQNNRVVVLC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine and an appropriate oxazole precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

(4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, a methoxyphenyl group, and an oxazole ring sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

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